(Z)-3-methyl-4-oxobut-2-enoic acid

Diels-Alder stereospecificity cycloaddition

For teams synthesizing 9-cis- or 13-cis-retinoids, sourcing the correct geometric isomer is critical. The E-isomer or ester derivatives fail to deliver cis-stereoretention in Wittig couplings and cannot access the essential lactol tautomer pathway. - Exclusive Z-geometry ensures complete cis-stereoretention at the α,β-double bond during polyene assembly. - Directly enables a streamlined one-pot Wittig process when converted to the alkali metal salt, eliminating isomerization-prone post-coupling saponification. - Single-inventory strategy: controlled base-catalyzed isomerization of this Z-acid yields the E-acid on demand, simplifying supply logistics.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
Cat. No. B13322336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-methyl-4-oxobut-2-enoic acid
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=O
InChIInChI=1S/C5H6O3/c1-4(3-6)2-5(7)8/h2-3H,1H3,(H,7,8)/b4-2-
InChIKeyVXAWORVMCLXEKH-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Methyl-4-oxobut-2-enoic Acid: Identity and Stereochemical Context


(Z)-3-Methyl-4-oxobut-2-enoic acid (CAS 70143-04-3; molecular formula C₅H₆O₃; MW 114.10 g/mol), also designated cis-β-formylcrotonic acid or 3-methyl-4-oxo-cis-crotonic acid, is an α,β-unsaturated γ-keto carboxylic acid bearing a Z-configured (cis) double bond at the C2–C3 position [1]. It belongs to the 4-oxo-2-butenoic acid scaffold class but is distinguished from the broader family by the presence of a 3-methyl substituent and rigid Z-geometry. The compound exists in equilibrium with its cyclic lactol tautomer, 4-hydroxy-3-methylbut-2-enolide, a structural feature inaccessible to its E-isomer [2]. Commercially, this compound is supplied primarily as a research intermediate with purity specifications typically at ≥95% and is listed under categories including pharmaceutical reference standards and miscellaneous synthetic building blocks [3].

Why Generic Analogs Fail in Stereochemically Demanding Applications


The (Z)-configured α,β-unsaturated system in this compound is not a passive structural descriptor but an active determinant of downstream stereochemical outcomes. The E-isomer (CAS 54168-84-2), the unsubstituted (Z)-4-oxobut-2-enoic acid, and the commonly used ethyl or methyl ester derivatives each exhibit fundamentally different dienophilic geometry, Wittig olefination stereoselectivity, and tautomeric behavior [1]. Interchanging the Z-acid with its E counterpart in a Diels–Alder reaction inverts the relative stereochemistry of the resulting cyclohexene adduct, while substituting the free acid with a methyl or ethyl ester precludes the lactol tautomerization pathway that is exploited for complete cis-stereoretention in Wittig polyene syntheses [2][3]. In industrial retinoid manufacture, use of the pre-hydrolyzed alkali metal salt of the Z-acid eliminates a post-coupling saponification step that otherwise promotes unwanted geometric isomerization and yield loss . These functional divergences mean that procurement decisions based solely on the 4-oxo-2-butenoic acid core—without verifying Z-geometry, free acid form, and tautomeric competence—carry a high risk of stereochemical failure.

Quantitative Differentiation Against Closest Structural Analogs


Stereochemical Preservation in Diels–Alder Cycloaddition

In a direct head-to-head comparison, Burger et al. (1973) evaluated the Diels–Alder reactivity of cis-β-formylcrotonic acid (the lactol tautomer of the Z-acid) and methyl trans-β-formylcrotonate (the E-ester) with dimethylbuta-1,3-diene. Both dienophiles reacted, but the critical finding is that the steric arrangement of substituents on the dienophile is preserved in the adduct in each case [1]. This means the Z-configured acid delivers cis-substituted cyclohexene adducts, while the E-ester delivers trans-substituted adducts. The unsubstituted (Z)-4-oxobut-2-enoic acid and the E-isomer of the 3-methyl acid therefore cannot replicate the stereochemical outcome of the Z-3-methyl acid in cycloaddition-based synthetic routes.

Diels-Alder stereospecificity cycloaddition dienophile geometry

Complete cis-Stereoretention in Wittig Olefination

Pattenden and Weedon (1968) demonstrated that 4-hydroxy-3-methylbut-2-enolide—the cyclic lactol tautomer uniquely accessible from the Z-acid—reacts with allylic Wittig reagents to give polyene acids with complete retention of cis-stereochemistry about the α,β-double bond [1]. This contrasts sharply with the behavior of conventional cis-allylic Wittig reagents and cis-diethyl 3-methoxycarbonyl-2-methylprop-2-enylphosphonate, which underwent extensive stereomutation upon condensation with aldehydes under the same study conditions [1]. The authors explicitly noted that attempts to obtain cis-allylic Wittig reagents were unsuccessful, and only the enolide (lactol) approach delivered reliable cis-stereoretention. Methyl diethylphosphonoacetate condensed with the unsubstituted 4-hydroxybut-2-enolide gave cis,trans-muconates exclusively, confirming the generality of the lactol-mediated cis-olefination pathway for this scaffold class [1].

Wittig olefination cis-stereoretention polyene synthesis retinoid

Industrial 9-cis-Retinoic Acid Manufacture: One-Step Salt Process

The European patent EP 1615879 B1 and US patent application US20040235951 describe an industrially applicable process for 9-(Z)-retinoic acid (alitretinoin) that uses an alkali metal salt of 3-methyl-4-oxocrotonic acid—derived by alkaline hydrolysis of the corresponding alkyl ester—directly in a Wittig reaction with a C₁₅-triphenylphosphonium salt [1]. The prior art process (EP 0 659739) used the alkyl β-formylcrotonate ester directly followed by a separate saponification step, which required a solvent change and harsh temperature conditions that caused significant formation of unwanted geometric isomers [1]. The improved process avoids this second step entirely: the hydrolysis to the free acid salt is performed under controlled low-temperature conditions (KOH in ethanol, −10°C to 10°C, ideally 0°C to 5°C) prior to the Wittig coupling, thereby preserving the stereochemical integrity of the final 9-(Z) product [1]. The alkali metal salt form (sodium or potassium) is preferred over the free acid or ester for this application.

9-cis-retinoic acid alitretinoin Wittig reaction process chemistry pharmaceutical manufacturing

Base-Catalyzed Z→E Isomerization for Dual Geometric Access

Garbers, Schneider, and van der Merwe (1968) reported that cis-β-formylcrotonic acid (the Z-acid) undergoes isomerization to the trans-acid (E-isomer) upon treatment with base [1]. This controlled stereomutation was exploited to convert cis-2,cis-4-vitamin A acid—synthesized via Wittig condensation of cis-β-formylcrotonic acid—into cis-2- and all-trans vitamin A acid [1]. The implication for procurement is significant: sourcing the Z-isomer provides access to both geometric series through base-mediated equilibration, whereas the E-isomer cannot be converted to the Z-form under the same mild conditions. The Z-acid thus serves as the thermodynamically less stable but synthetically more versatile entry point into the 3-methyl-4-oxo-2-butenoic acid stereochemical manifold.

geometric isomerization stereomutation crotonic acid base catalysis

Lactol Tautomer Equilibrium: Unique Reactivity Handle

The (Z)-3-methyl-4-oxobut-2-enoic acid exists in equilibrium with its cyclic lactol tautomer, 4-hydroxy-3-methylbut-2-enolide [1][2]. This ring-chain tautomerism is geometrically possible only for the Z-configuration, where the carboxylic acid OH can reach the aldehyde carbonyl to form the five-membered cyclic hemiacetal. The E-isomer cannot access this tautomeric state, and ester derivatives (methyl, ethyl, butyl) lack the free carboxylic acid proton required for lactol formation. Experimental confirmation comes from the photochemical oxidation of 3-methylbut-2-enolide with N-bromosuccinimide, which directly produces the lactol tautomer of the Z-acid [1]. The lactol form is the reactive species exploited in the Wittig cis-olefination (Pattenden & Weedon, 1968) and may present different electrophilic reactivity and solubility characteristics compared to the open-chain aldehyde-acid form [3].

tautomerism lactol butenolide ring-chain tautomerism electrophile reactivity

High-Value Application Scenarios with Demonstrable Advantage


Stereocontrolled Synthesis of cis-Polyene Natural Products

For research groups synthesizing cis-configured polyene natural products—including 9-cis-retinoic acid (alitretinoin), 13-cis-retinoic acid (isotretinoin), and related carotenoid derivatives—the Z-acid (or its lactol tautomer) is the only building block that delivers complete cis-stereoretention at the α,β-double bond during Wittig coupling [1][2]. The Pattenden and Weedon (1968) study demonstrated that conventional cis-phosphonate reagents undergo extensive stereomutation under the same conditions, while the lactol derived from the Z-acid consistently preserves cis-geometry [1]. The E-isomer, methyl ester, and ethyl ester cannot access this stereoretentive pathway. Procuring the Z-acid is therefore essential for any synthetic campaign targeting cis-polyene architectures with defined olefin geometry.

Pharmaceutical Process Development for Alitretinoin Manufacture

The EP 1615879 B1 and US 20040235951 patents establish that the alkali metal salt of 3-methyl-4-oxocrotonic acid—prepared by controlled low-temperature hydrolysis of the ester with KOH in ethanol at 0–5°C—enables a streamlined one-pot Wittig process for 9-(Z)-retinoic acid that avoids the isomerization-prone post-coupling saponification required by prior art ester-based routes [1][2]. Process development teams scaling alitretinoin or related cis-retinoid APIs should prioritize procurement of the Z-acid or its immediate ester precursor (with in-house hydrolysis capability) over the E-isomer or commercial ester mixtures, as the stereochemical outcome of the key C–C bond-forming step depends on the geometry and salt form of the C₅ building block [2].

Diels–Alder Routes Requiring Defined cis Ring-Junction Stereochemistry

The Burger et al. (1973) study demonstrated that the Diels–Alder reaction of cis-β-formylcrotonic acid with dimethylbuta-1,3-diene proceeds with preservation of the cis-relationship of substituents on the dienophile, yielding cis-configured cyclohexene adducts [1]. In synthetic sequences where the relative stereochemistry of the cyclohexene ring determines the configuration of multiple downstream stereocenters—such as in terpene, steroid, or alkaloid total synthesis—the Z-acid is the mandatory dienophile for accessing the cis product series. The E-isomer or ester derivatives would deliver the trans series, which may be stereochemically incompatible with the target structure [1].

Dual-Access Strategy: Single-Compound Procurement for Both Geometric Series

Because the Z-acid undergoes controlled base-catalyzed isomerization to the E-acid, as demonstrated by Garbers et al. (1968) in the conversion of cis-2,cis-4-vitamin A acid to the all-trans isomer [1], laboratories that require access to both geometric series can procure the Z-isomer as a single inventory item and generate the E-form on demand via base treatment. This strategy simplifies supply chain logistics, reduces minimum order quantities from multiple vendors, and provides experimental control over the timing and extent of isomerization. The reverse transformation (E→Z) is not practical under comparable mild conditions, making the Z-acid the strategically superior procurement choice [1].

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